Cas no 1568081-27-5 ((1S)-1-(2-methylfuran-3-yl)ethan-1-amine)

(1S)-1-(2-Methylfuran-3-yl)ethan-1-amine is a chiral amine derivative featuring a 2-methylfuran substituent. Its stereospecific (S)-configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The furan ring contributes to its reactivity in heterocyclic chemistry, enabling applications in cross-coupling and functionalization reactions. This compound’s structural motif is also relevant in the development of bioactive molecules due to its potential for hydrogen bonding and π-interactions. High enantiomeric purity ensures consistency in chiral induction, making it suitable for catalytic and stoichiometric use. Storage under inert conditions is recommended to preserve stability.
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine structure
1568081-27-5 structure
Product name:(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
CAS No:1568081-27-5
MF:C7H11NO
MW:125.168341875076
CID:6309504
PubChem ID:96732352

(1S)-1-(2-methylfuran-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2-methylfuran-3-yl)ethan-1-amine
    • EN300-1857234
    • 1568081-27-5
    • Inchi: 1S/C7H11NO/c1-5(8)7-3-4-9-6(7)2/h3-5H,8H2,1-2H3/t5-/m0/s1
    • InChI Key: ZXIPBXPCOFXSRA-YFKPBYRVSA-N
    • SMILES: O1C=CC(=C1C)[C@H](C)N

Computed Properties

  • Exact Mass: 125.084063974g/mol
  • Monoisotopic Mass: 125.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 0.6

(1S)-1-(2-methylfuran-3-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857234-1.0g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
1g
$1701.0 2023-06-01
Enamine
EN300-1857234-5.0g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
5g
$4930.0 2023-06-01
Enamine
EN300-1857234-0.25g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
0.25g
$1104.0 2023-09-18
Enamine
EN300-1857234-1g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
1g
$1200.0 2023-09-18
Enamine
EN300-1857234-5g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
5g
$3479.0 2023-09-18
Enamine
EN300-1857234-2.5g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
2.5g
$2351.0 2023-09-18
Enamine
EN300-1857234-0.1g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
0.1g
$1056.0 2023-09-18
Enamine
EN300-1857234-0.5g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
0.5g
$1152.0 2023-09-18
Enamine
EN300-1857234-0.05g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
0.05g
$1008.0 2023-09-18
Enamine
EN300-1857234-10.0g
(1S)-1-(2-methylfuran-3-yl)ethan-1-amine
1568081-27-5
10g
$7312.0 2023-06-01

Additional information on (1S)-1-(2-methylfuran-3-yl)ethan-1-amine

Chemical Profile of (1S)-1-(2-methylfuran-3-yl)ethan-1-amine and CAS No. 1568081-27-5

(1S)-1-(2-methylfuran-3-yl)ethan-1-amine, identified by the CAS number 1568081-27-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative features a furan ring substituted with a methyl group at the 2-position and an amine functional group at the 1-position, imparting unique electronic and steric properties that make it a valuable intermediate in drug discovery and material science.

The structural motif of (1S)-1-(2-methylfuran-3-yl)ethan-1-amine is particularly noteworthy due to its ability to engage in diverse chemical reactions, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and asymmetric transformations. The presence of the furan ring enhances its reactivity by providing a platform for π-electron delocalization, while the stereogenic center at the amine moiety allows for the synthesis of enantiomerically pure compounds, which are crucial in modern medicinal chemistry.

Recent advancements in synthetic methodologies have highlighted the utility of (1S)-1-(2-methylfuran-3-yl)ethan-1-amine in constructing complex molecular architectures. For instance, researchers have leveraged this compound to develop novel heterocyclic frameworks that exhibit promising biological activities. The furan scaffold is a common structural element in natural products and bioactive molecules, making derivatives like (1S)-1-(2-methylfuran-3-yl)ethan-1-amine particularly attractive for pharmacological exploration.

In the context of drug development, (1S)-1-(2-methylfuran-3-yl)ethan-1-amine has been employed as a key building block in the synthesis of small-molecule inhibitors targeting various disease-related pathways. Its chiral nature allows for the generation of enantiomerically enriched libraries, which can be screened for therapeutic efficacy. Notably, studies have demonstrated its role in creating kinase inhibitors and other enzyme-targeting agents, where precise steric and electronic tuning is essential for optimal binding affinity.

The compound's reactivity also makes it a candidate for materials science applications, particularly in the design of organic semiconductors and liquid crystals. The conjugated system provided by the furan ring contributes to its electronic properties, enabling applications in optoelectronic devices. Additionally, its ability to form stable metal complexes has been explored for catalytic applications, further broadening its industrial relevance.

From a synthetic chemistry perspective, (1S)-1-(2-methylfuran-3-yl)ethan-1-amine serves as a versatile precursor for constructing more elaborate structures. Transition-metal-catalyzed reactions, such as palladium-catalyzed coupling with aryl halides or alkynes, have been utilized to introduce additional functional groups onto the furan ring. These transformations enable chemists to tailor the molecule's properties for specific applications, whether in drug design or material engineering.

The stereochemical integrity of (1S)-1-(2-methylfuran-3-yl)ethan-1-amine is another critical aspect that has garnered attention in recent research. Enantioselective synthesis methods have been developed to produce this compound with high enantiomeric purity, ensuring that downstream applications are not compromised by racemization or impurities. Techniques such as asymmetric hydrogenation and chiral auxiliaries have been instrumental in achieving these high standards.

Moreover, computational studies have played a pivotal role in understanding the reactivity and properties of (1S)-1-(2-methylfuran-3-ylolethanamino). Molecular modeling simulations have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for rational drug design, allowing researchers to predict binding affinities and optimize lead structures before experimental validation.

In conclusion, (1S)-1-(2-methylfuran-ylolethanamino) (CAS No. 1568081275) represents a multifaceted compound with broad applicability across pharmaceuticals and materials science. Its unique structural features—combining a reactive furan moiety with a chiral amine—make it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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